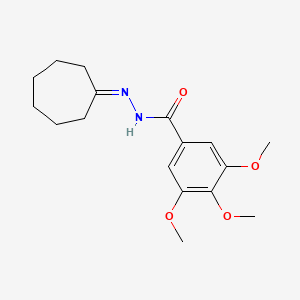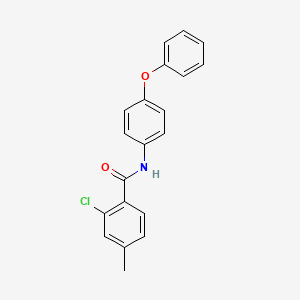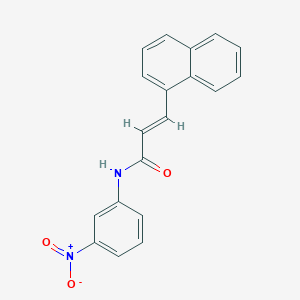
6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DIMBOA, which is an abbreviation for 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one. It is a naturally occurring compound found in maize and other plants belonging to the Poaceae family.
Wirkmechanismus
The mechanism of action of 6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological effects through various pathways. It has been found to activate the Nrf2-ARE pathway, which induces the expression of antioxidant enzymes. It also inhibits the activity of pro-inflammatory enzymes such as COX-2 and iNOS. Additionally, it has been found to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, it has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments. It is a naturally occurring compound, which makes it easily accessible and cost-effective. It exhibits low toxicity and has been found to be safe for human consumption. However, the limitations of this compound include its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, its instability in certain solvents may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one. Further studies are needed to fully understand the mechanism of action of this compound. Moreover, its potential applications in the food industry and as a biopesticide need to be explored further. Additionally, its potential applications in the field of nanotechnology need to be investigated. Furthermore, the synthesis of analogs of this compound may lead to the development of more potent and effective compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a naturally occurring compound with various potential applications in scientific research. It exhibits antioxidant, anti-inflammatory, and anticancer properties, and can be used as a natural preservative in the food industry and as a biopesticide to control pests in crops. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one can be achieved through various methods. The most common method involves the extraction of the compound from maize using different solvents. The extracted compound can be purified using chromatography techniques. Chemical synthesis of this compound is also possible, which involves the reaction between 2-aminophenol and 3-methoxybenzaldehyde in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one has various potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties. This compound can be used as a natural preservative in the food industry due to its ability to inhibit the growth of microorganisms. It can also be used as a biopesticide to control pests in crops. Moreover, it has been found to have potential applications in the field of nanotechnology as a reducing agent for the synthesis of metal nanoparticles.
Eigenschaften
IUPAC Name |
6-hydroxy-2-(3-methoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-19-11-4-2-3-9(7-11)14-16-13-6-5-10(17)8-12(13)15(18)20-14/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSDHOZXWABQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)
![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)


![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

![methyl 2-[(2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5789602.png)
![2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B5789608.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)
